molecular formula C9H13N3S B1460334 4-(2-Methylpyrimidin-4-yl)thiomorpholine CAS No. 1872824-80-0

4-(2-Methylpyrimidin-4-yl)thiomorpholine

Cat. No.: B1460334
CAS No.: 1872824-80-0
M. Wt: 195.29 g/mol
InChI Key: MKVLGCXRFSFMDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The IUPAC Name for this compound is 4-(2-methylpyrimidin-4-yl)thiomorpholine. The InChI Code is 1S/C9H13N3S/c1-8-10-3-2-9(11-8)12-4-6-13-7-5-12/h2-3H,4-7H2,1H3 .


Physical and Chemical Properties Analysis

The compound is in the form of an oil .

Scientific Research Applications

Antimicrobial Activity

4-Thiomorpholine derivatives have been synthesized with the aim of developing potent bioactive molecules with less toxicity. Such derivatives are prepared through nucleophilic substitution reactions and have shown antimicrobial activity. The inclusion of aromatic and heterocyclic derivatives aims to increase microbial intracellular concentration and decrease microbial resistance, indicating their potential as antimicrobial agents (D. Kardile & N. Kalyane, 2010).

Corrosion Inhibition

Thiomorpholin-4-ylmethyl-phosphonic acid and similar compounds have been synthesized and evaluated for their inhibitory effects on the corrosion of iron in saline solutions. These compounds exhibit significant corrosion inhibition efficiency, making them valuable for protecting metal surfaces in corrosive environments. Their adsorption follows Langmuir's isotherm, suggesting a strong and efficient interaction with the metal surfaces (H. Amar et al., 2006).

Synthesis of Bioactive Molecules

Research has also been conducted on the synthesis of new derivatives of thiomorpholine, aiming at the development of molecules with potential therapeutic applications. For example, derivatives of 4-(4-methyl-5H-pyrimido[4,5-b][1,4]thiazin-2-yl)morpholine have been synthesized, showcasing the versatility of thiomorpholine in the creation of novel bioactive compounds (A. Karimian & H. Karimian, 2017).

Enzyme Inhibition

Thiazolo[4,5-d]pyrimidines and their derivatives have been synthesized and evaluated for their antibacterial properties, demonstrating the broad applicability of pyrimidin-4-ylthiomorpholine derivatives in inhibiting bacterial growth and potentially other types of enzymes (M. Rahimizadeh et al., 2011).

Properties

IUPAC Name

4-(2-methylpyrimidin-4-yl)thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S/c1-8-10-3-2-9(11-8)12-4-6-13-7-5-12/h2-3H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVLGCXRFSFMDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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